(E)-6-chloro-3-(1-hydrazonoethyl)-4-phenylquinolin-2(1H)-one
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Description
The compound is a type of hydrazone, which are organic compounds characterized by the presence of a C=N-N group . They are often synthesized from the reaction of a carbonyl compound (usually a ketone or an aldehyde) with a hydrazine .
Synthesis Analysis
Hydrazones can be synthesized from the reaction of a carbonyl compound with a hydrazine . For example, the reaction of 3-acetyl indole with hydrazide compounds such as phenylhydrazine, hydrazine hydrate, and thio-semicarbazide, yields 3-(1-(2-phenylhydrazono) ethyl)-1H-indole 2, 3-(1-hydrazonoethyl)-1H-indole 6, and thiosemicarbazone 10, respectively .Molecular Structure Analysis
The structure of synthesized hydrazones can be elucidated by elemental analysis and spectroscopic techniques like Infrared spectroscopy, Ultraviolet–visible spectroscopy, High-performance liquid chromatography, Proton nuclear resonance and spectrum .Chemical Reactions Analysis
Hydrazones show reactivity toward electrophiles and nucleophiles due to the carbon and nitrogen. They are widely used in organic synthesis .Scientific Research Applications
Antimicrobial Applications
Compounds related to (E)-6-chloro-3-(1-hydrazonoethyl)-4-phenylquinolin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 2-chloro-6-methylquinoline hydrazones were synthesized and tested for antimicrobial activity, demonstrating effectiveness against various bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009). Similarly, novel substituted dibenzonaphthyridines derived from 4-chloro-2-methylquinolines have been synthesized and could potentially offer antibacterial properties (Manoj & Prasad, 2009).
Tautomeric Studies
The tautomerism of related compounds has been a subject of study, revealing insights into their chemical properties. For example, the tautomerism of guanidines studied through (15)N NMR showed that 2-hydrazono-3-phenylquinazolin-4(3H)-ones exist predominantly as imino tautomers in solution, indicating their stability and possible implications for drug design (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).
Anticancer Potential
Significant research has focused on the anticancer potential of quinoline derivatives. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and an efficacious anticancer agent, demonstrating high blood-brain barrier penetration and efficacy in breast cancer models (Sirisoma et al., 2009). This highlights the broader therapeutic potential of quinoline derivatives beyond their antimicrobial applications.
properties
IUPAC Name |
6-chloro-3-ethanehydrazonoyl-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-10(21-19)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)22/h2-9H,19H2,1H3,(H,20,22)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDHDNBOFXEBDX-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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